Propyl dimethylphosphinate
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Overview
Description
Propyl dimethylphosphinate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two methyl groups and one propyl group. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl dimethylphosphinate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphinate. For instance, the reaction of trimethylphosphite with propyl iodide under controlled conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Propyl dimethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propyl dimethylphosphinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propyl dimethylphosphinate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphite: Similar in structure but lacks the propyl group.
Ethyl dimethylphosphinate: Similar but with an ethyl group instead of a propyl group.
Methyl dimethylphosphinate: Similar but with a methyl group instead of a propyl group.
Uniqueness
Propyl dimethylphosphinate is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules. This structural difference can result in distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
65339-18-6 |
---|---|
Molecular Formula |
C5H13O2P |
Molecular Weight |
136.13 g/mol |
IUPAC Name |
1-dimethylphosphoryloxypropane |
InChI |
InChI=1S/C5H13O2P/c1-4-5-7-8(2,3)6/h4-5H2,1-3H3 |
InChI Key |
FADVPDGMBXTDDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C)C |
Origin of Product |
United States |
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